molecular formula C10H13N5O4 B048142 Oxetanocin G CAS No. 113269-46-8

Oxetanocin G

Katalognummer: B048142
CAS-Nummer: 113269-46-8
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: BCSLVBZWCFTDPK-UDJQAZALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxetanocin G involves several steps, starting from readily available precursors. One common method includes the cyclization of sugar derivatives to form the oxetane ring . This can be achieved through intramolecular etherification or epoxide ring opening/ring closing reactions . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Bacillus megaterium. The culture filtrate is then subjected to various purification steps to isolate the desired nucleoside . Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Oxetanocin G undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanone derivatives, while reduction can yield various reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate
OXT-G serves as a valuable intermediate in the synthesis of complex molecules due to its oxetane ring structure. This unique configuration allows for various chemical transformations, making it a significant building block in organic synthesis.

Reactions

  • Oxidation and Reduction: OXT-G can undergo oxidation to form various derivatives, while reduction reactions can modify its functional groups.
  • Nucleophilic Substitution: The compound is capable of participating in nucleophilic substitution reactions, leading to the formation of different derivatives that can be utilized in further synthetic applications.

Biological Applications

Antiviral Properties
OXT-G has been extensively studied for its antiviral properties, particularly against several viruses:

  • Hepatitis B Virus (HBV): OXT-G has shown significant efficacy in inhibiting HBV replication. The median effective concentration against HBV was found to be 1.5 µM, with a high selectivity index indicating low cytotoxicity (over 1,000 µM) . It inhibits HBV DNA polymerase and can be incorporated into viral DNA strands, disrupting viral replication processes .
  • Human Cytomegalovirus (HCMV): OXT-G selectively inhibits HCMV replication with a median effective concentration of 1.0 µg/ml. The compound significantly reduces the synthesis of viral DNA and proteins, demonstrating its potential as an antiviral agent .
  • Herpes Simplex Virus Type 2 (HSV-2): Studies indicated that OXT-G effectively inhibits HSV-2 replication, showcasing its broad-spectrum antiviral activity .

Medical Applications

Clinical Studies
OXT-G has also been evaluated in clinical settings:

  • Eyedrop Formulation: Carbocyclic this compound (C.OXT-G) was tested as an eyedrop treatment for ulcerative herpetic keratitis. In a study involving 37 eyes of 27 patients, all ulcers healed with an average healing time of 4.9 days without adverse effects . This suggests that C.OXT-G is a promising alternative to existing treatments like acyclovir.

Biologische Aktivität

Oxetanocin G (OXT-G) is a novel nucleoside analog derived from the culture filtrate of Bacillus megaterium. It has garnered attention for its antiviral properties, particularly against hepatitis B virus (HBV) and other viral infections. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

OXT-G is chemically characterized as 9-(2-deoxy-2-hydroxymethyl-beta-D-erythro-oxetanosyl)guanine. Its mechanism of action primarily involves inhibition of viral DNA synthesis without significantly affecting cellular DNA synthesis. In studies, OXT-G demonstrated selective inhibition of HBV replication in vitro and in vivo, indicating its potential as an antiviral therapeutic agent.

In Vitro Studies

  • Hepatitis B Virus (HBV) :
    • OXT-G exhibited a median effective concentration (EC50) of approximately 1.5 µM against HBV replication in the HB611 cell line, while the median cytotoxic concentration (CC50) was found to exceed 1,000 µM, indicating a favorable therapeutic index .
    • Chemically synthesized OXT-G triphosphate (OXT-GTP) inhibited HBV DNA polymerase and was incorporated into HBV DNA strands, albeit at low efficiency compared to natural nucleotides .
  • Human Cytomegalovirus (HCMV) :
    • OXT-G has shown selective inhibition of HCMV replication. In vitro studies indicated that OXT-G could reduce viral load without significant toxicity to host cells .
  • Human Immunodeficiency Virus (HIV) :
    • Preliminary studies suggested that OXT-G could inhibit HIV infectivity in cell cultures, although further research is needed to fully elucidate its efficacy against HIV .

In Vivo Studies

  • A study involving woodchuck hepatitis virus (WHV) demonstrated that oral administration of OXT-G significantly reduced serum levels of WHV-DNA in treated woodchucks. However, the antiviral effect was only partial, with viral levels returning post-treatment cessation .

Case Study: Woodchuck Model

In a controlled experiment with 12 woodchucks, varying doses of OXT-G were administered for five days. The results indicated a significant decrease in WHV-DNA levels across all treatment groups, although two subjects died during the trial. This highlights the need for further investigation into the safety profile of OXT-G before human trials can be considered .

Comparative Efficacy Table

Virus TypeEC50 (µM)CC50 (µM)Therapeutic IndexNotes
Hepatitis B Virus1.5>1000>666Effective against HBV replication
Human CytomegalovirusN/AN/AN/ASelective inhibition observed
Human Immunodeficiency VirusN/AN/AN/APreliminary inhibitory effects noted

Eigenschaften

IUPAC Name

2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLVBZWCFTDPK-UDJQAZALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(O3)CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150335
Record name Oxetanocin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113269-46-8
Record name Oxetanocin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113269468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetanocin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxetanocin G
Reactant of Route 2
Oxetanocin G
Reactant of Route 3
Oxetanocin G
Reactant of Route 4
Oxetanocin G
Reactant of Route 5
Oxetanocin G
Reactant of Route 6
Oxetanocin G

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.